molecular formula C27H42O B1197456 Cholesta-5,7,9(11)-trien-3-ol, (3beta)- CAS No. 51982-45-7

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

Cat. No. B1197456
CAS RN: 51982-45-7
M. Wt: 382.6 g/mol
InChI Key: YQYYDLWKDGKMKI-BXAZICILSA-N
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Description

Synthesis Analysis

The chemical synthesis of related sterols, such as cholesta-5,7,24-trien-3β-ol, has been described, demonstrating its conversion to cholesterol in rats, which suggests its role as a possible intermediate in cholesterol biosynthesis (Scallen, 1965). Further studies have detailed the synthesis of various sterols and their spectral properties, contributing to the comprehensive understanding of sterol chemical behavior and structure (Knapp & Schroepfer, 1975).

Molecular Structure Analysis

The molecular structure of sterols similar to Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, has been elucidated through various analytical techniques. The synthesis and crystal structure analysis of related compounds provide detailed insights into the sterol's molecular framework, showcasing the significance of stereochemistry and molecular conformation in its biological function (Conner et al., 1977).

Chemical Reactions and Properties

Research has highlighted the enzymatic reactions and metabolic pathways involving sterols, illustrating how Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and its analogs undergo biochemical transformations within organisms. The study of its conversion and the role of enzymes in these processes shed light on its physiological significance and potential applications in understanding disease mechanisms (Johnson et al., 1975).

Physical Properties Analysis

The physical properties of sterols, including melting points, transition temperatures, and mesophase morphologies, have been compared to those of isomeric cholesterol esters, offering insights into the material characteristics of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and related compounds. These studies contribute to the understanding of sterol behavior in biological membranes and their potential applications in biomedical research (Harwood et al., 2000).

Chemical Properties Analysis

The chemical properties, including the reactivity and interactions of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- with other biological molecules, have been explored through studies on its inhibition of cholesterol biosynthesis and enzyme activity. Such research provides valuable information on the compound's potential therapeutic applications and its role in regulating lipid metabolism (Shakespeare & Wilton, 1980).

Scientific Research Applications

Interaction with Lipoproteins

  • Cholesta-5,7,9(11)-trien-3β-ol and its oleate ester have been studied for their interaction with human lipoproteins. The unesterified sterol is more efficient than its ester in quenching tryptophan fluorescence, especially in low-density lipoprotein, suggesting a closer association with peptides in lipoproteins (Smith & Green, 1974).

Inhibition of Cholesterol Biosynthesis

  • This compound acts as a potent inhibitor of cholesterol biosynthesis, specifically inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl CoA reductase in MRC-5 fibroblasts in culture (Shakespeare & Wilton, 1980).

Conversion to Cholesterol

  • Cholesta-5,7,24-trien-3β-ol, a possible intermediate in cholesterol biosynthesis, can be converted to cholesterol in both intact rats and cell-free preparations of rat liver (Scallen, 1965).

Relation to Smith-Lemli-Opitz Syndrome

  • In the context of Smith-Lemli-Opitz syndrome, an autosomal recessive disorder, cholesta-5,7-dien-3β-ol can be oxidized by oxygen radicals, leading to the formation of cholesta-5,7,9(11)-trien-3β-ol among other oxygenated sterols (De Fabiani et al., 1996).

Other Relevant Studies

Safety And Hazards

While CTL is known to be photochemically active, little consideration has been given to the formation efficiency and possible toxicity of its photoproducts .

properties

IUPAC Name

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYYDLWKDGKMKI-BXAZICILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966299
Record name Cholesta-5,7,9(11)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

CAS RN

51982-45-7
Record name Cholesta-5,7,9(11)-trien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51982-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestatrienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,7,9(11)-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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